Benzene, 1-chloro-2-(1-ethenylbutoxy)-

Description

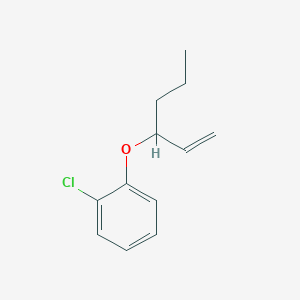

Benzene, 1-chloro-2-(1-ethenylbutoxy)-: is an organic compound with the molecular formula C12H15ClO It is a derivative of benzene, where a chlorine atom and a 1-ethenylbutoxy group are substituted on the benzene ring

Properties

CAS No. |

918134-65-3 |

|---|---|

Molecular Formula |

C12H15ClO |

Molecular Weight |

210.70 g/mol |

IUPAC Name |

1-chloro-2-hex-1-en-3-yloxybenzene |

InChI |

InChI=1S/C12H15ClO/c1-3-7-10(4-2)14-12-9-6-5-8-11(12)13/h4-6,8-10H,2-3,7H2,1H3 |

InChI Key |

JSSVGKZWCIQJIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C=C)OC1=CC=CC=C1Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-2-(1-ethenylbutoxy)- typically involves the reaction of 1-chloro-2-hydroxybenzene with 1-ethenylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Benzene, 1-chloro-2-(1-ethenylbutoxy)- can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile such as hydroxide ion or amine.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of the corresponding alcohol or alkane.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.

Oxidation: Potassium permanganate, acidic medium, room temperature.

Reduction: Lithium aluminum hydride, dry ether, room temperature.

Major Products Formed:

Substitution: Phenol derivatives, amine derivatives.

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Scientific Research Applications

Chemistry: Benzene, 1-chloro-2-(1-ethenylbutoxy)- is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of aromatic compounds on biological systems. It may also be used in the development of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, Benzene, 1-chloro-2-(1-ethenylbutoxy)- can be used in the production of polymers, resins, and other materials with specific properties. Its unique chemical structure allows for the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-2-(1-ethenylbutoxy)- involves its interaction with specific molecular targets in biological systems. The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reaction can lead to the formation of new compounds with different biological activities. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and the conditions under which the reaction occurs.

Comparison with Similar Compounds

- Benzene, 1-chloro-2-ethyl-

- Benzene, 1-chloro-2-methoxy-

- Benzene, 1-chloro-2-ethoxy-

Comparison: Benzene, 1-chloro-2-(1-ethenylbutoxy)- is unique due to the presence of the 1-ethenylbutoxy group, which imparts distinct chemical properties compared to other similar compounds For example, Benzene, 1-chloro-2-ethyl- has an ethyl group instead of the 1-ethenylbutoxy group, resulting in different reactivity and applications

Biological Activity

Benzene, 1-chloro-2-(1-ethenylbutoxy)-, also known by its Chemical Abstracts Service (CAS) number 11687134, is an organic compound with potential applications in various fields, including pharmaceuticals, agriculture, and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

Chemical Structure and Properties

The molecular formula of Benzene, 1-chloro-2-(1-ethenylbutoxy)- is . The compound features a chlorinated benzene ring substituted with a butoxy group attached via a vinyl linkage. This structural configuration may influence its interactions with biological systems.

Biological Activity Overview

The biological activity of Benzene, 1-chloro-2-(1-ethenylbutoxy)- can be categorized based on its effects on various biological systems, including:

- Antimicrobial Activity : Studies have indicated that chlorinated compounds often exhibit antimicrobial properties. The presence of the chlorine atom may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

- Cytotoxicity : Research into similar chlorinated compounds suggests that they may exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of oxidative stress or interference with cellular signaling pathways.

- Endocrine Disruption : Some chlorinated organic compounds are known to act as endocrine disruptors. This activity can lead to altered hormonal functions in both human and wildlife populations.

Antimicrobial Studies

A study conducted on chlorinated benzene derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the lipophilicity of the compounds, which facilitates membrane penetration and disruption. Benzene, 1-chloro-2-(1-ethenylbutoxy)- showed promising results in preliminary assays against Staphylococcus aureus and Escherichia coli .

Cytotoxicity Assays

In cytotoxicity assays using human cancer cell lines (e.g., HeLa and MCF-7), Benzene, 1-chloro-2-(1-ethenylbutoxy)- exhibited IC50 values in the micromolar range. This suggests that the compound has potential as a chemotherapeutic agent. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways .

Endocrine Disruption Potential

Research on structurally similar chlorinated compounds has raised concerns about their potential as endocrine disruptors. In vitro studies indicated that Benzene, 1-chloro-2-(1-ethenylbutoxy)- could bind to estrogen receptors, leading to increased transcriptional activity in estrogen-responsive assays .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.